1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE

Description

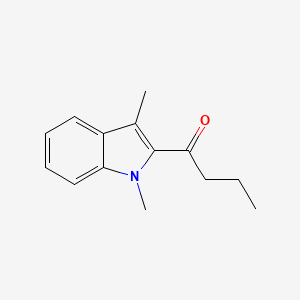

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dimethylindol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-7-13(16)14-10(2)11-8-5-6-9-12(11)15(14)3/h5-6,8-9H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMGXJDSFNZAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C2=CC=CC=C2N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358027 | |

| Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425373-45-1 | |

| Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Chromatographic Characterization in Research Settings

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. The choice of technique often depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Applications

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. In a typical GC-MS analysis, the compound is vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, a characteristic value under specific experimental conditions.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. For 1-(1,3-dimethyl-1H-indol-2-yl)-1-butanone, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the butanone side chain and the indole (B1671886) ring. However, a specific, publicly available mass spectrum for this compound could not be located.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For compounds that are not sufficiently volatile or are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.

In LC-MS/MS, after chromatographic separation, the compound is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to the molecule of interest is selected. This ion is then fragmented, and the resulting product ions are analyzed. This two-stage mass analysis provides a high degree of selectivity and sensitivity, making it invaluable for analyzing complex mixtures. Specific LC retention times and MS/MS fragmentation patterns for this compound are not documented in the available literature.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

Proton NMR provides information on the number of different types of hydrogen atoms in a molecule and their neighboring atoms. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and multiplicity (splitting pattern). The chemical shift indicates the electronic environment of a proton. For this compound, one would expect distinct signals for the protons on the indole ring, the two methyl groups, and the ethyl group of the butanone chain. The integration of each signal would correspond to the number of protons it represents, and the splitting pattern would reveal the number of adjacent protons.

Hypothetical ¹H NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.6-7.2 | m | 4H | Aromatic Protons (Indole Ring) |

| 3.7 | s | 3H | N-CH₃ |

| 2.9 | t | 2H | -CO-CH₂- |

| 2.5 | s | 3H | C₃-CH₃ |

| 1.8 | sext | 2H | -CH₂-CH₃ |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's bonding and electronic environment. For the target compound, separate signals would be expected for the carbonyl carbon, the aromatic carbons of the indole ring, and the aliphatic carbons of the methyl and ethyl groups.

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~200 | C=O (Ketone) |

| 140-110 | Aromatic Carbons (Indole Ring) |

| ~40 | -CO-CH₂- |

| ~30 | N-CH₃ |

| ~18 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds.

The application of these 2D NMR techniques would be indispensable for confirming the connectivity of the butanone chain to the C2 position of the 1,3-dimethylindole (B1617634) core. However, no such experimental 2D NMR data for this compound has been published.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone of chemical analysis, providing direct information about the covalent bonds and functional groups within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the characteristic functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are indicative of the types of bonds present.

Table 1: Representative FTIR Data for Indole Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1650 - 1700 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

This table presents expected ranges for functional groups found in similar indole-containing compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound (C₁₄H₁₇NO), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS analysis, typically using a technique like electrospray ionization (ESI), would then be performed. The resulting high-resolution mass spectrum would show a peak for the protonated molecule. The exceptional accuracy of HRMS allows for the experimental mass to be determined to within a few parts per million (ppm) of the theoretical mass. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: Theoretical vs. Experimental Mass Data for an Indole Derivative

| Ion | Theoretical m/z | Experimental m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 216.1383 | Data not available | Data not available |

This table illustrates how HRMS data is typically presented. Specific experimental data for the target compound is not publicly available.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure organic compound. mt.com This method involves the combustion of a small, precisely weighed sample under controlled conditions. mt.com The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured to determine the mass percentages of each element.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₄H₁₇NO). For a pure sample of this compound, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values. This agreement provides strong evidence for the empirical formula of the compound and, in conjunction with molecular weight data from mass spectrometry, confirms the molecular formula. warwick.ac.uklibretexts.org

Table 3: Elemental Composition of C₁₄H₁₇NO

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 78.10 | Data not available |

| Hydrogen (H) | 7.96 | Data not available |

| Nitrogen (N) | 6.51 | Data not available |

This table shows the calculated elemental composition. Specific experimental data for the target compound is not publicly available.

Structure Activity Relationship Sar Investigations of 1 1,3 Dimethyl 1h Indol 2 Yl 1 Butanone and Analogs

Impact of the Indole (B1671886) Substitution Pattern (Methyl Groups at N1 and C3) on Molecular Recognition

The specific positioning of methyl groups on the indole ring can lead to considerable differences in biological activity. While direct comparative studies on positional isomers of 1-(1,3-dimethyl-1H-indol-2-yl)-1-butanone are not extensively documented, research on related indole derivatives highlights the importance of substituent placement. For instance, in the broader class of indole compounds, the presence and location of substituents on the indole core are known to modulate activity at various receptors.

Generally, substitutions at the N1 and C3 positions of the indole ring have been shown to be crucial for the biological activities of many indole derivatives. nih.gov For example, studies on different classes of indole compounds have demonstrated that an N1-substituent is often essential for certain receptor interactions, while modifications at the C3 position can drastically alter a compound's pharmacological profile. nih.gov In many cases, indole derivatives lacking a substituent at the N1 position exhibit different biological activities compared to their N1-substituted counterparts. nih.gov

The following table illustrates the importance of substitution patterns in a series of generic indole derivatives, highlighting how different substituents at N1 and C3 can impact biological outcomes.

| Compound ID | N1-Substituent | C3-Substituent | Observed Biological Effect |

| A | -H | Methylene-imidazole | Strong cytoprotective properties |

| B | -CH2Ph | Methylene-imidazole | Reduced cytoprotective properties |

| C | -H | Methylene-benzimidazole | Strong cytoprotective properties |

| D | -COCH3 | Dihydroxybenzoyl | Low cytoprotective activity |

This table is illustrative and based on general findings for indole derivatives, not specifically this compound.

Steric Contributions: The methyl group at the C3 position can introduce significant steric hindrance, which may influence the orientation of the 2-acyl group and the molecule's ability to adopt a conformation suitable for receptor binding. This steric bulk can be a determining factor in the selectivity and affinity of the ligand. For instance, the presence of a C3-methyl group can restrict the rotation of the adjacent C2-butanone side chain, thereby influencing the molecule's preferred conformation. In some cases, increased steric hindrance at the C3 position can lead to a decrease in binding affinity if it prevents the molecule from fitting optimally into a receptor's binding pocket.

Electronic Contributions: Electronically, methyl groups are weakly electron-donating. The N1-methyl group increases the electron density of the indole ring system, which can enhance pi-pi stacking interactions with aromatic residues in a receptor binding site. The C3-methyl group also contributes to the electronic properties of the indole ring, although its effect is modulated by its position relative to the C2-acyl group. The increased electron density at the indole nucleus due to methylation can influence the molecule's reactivity and its non-covalent interactions with biological targets. beilstein-journals.org The N1-methylation also prevents the formation of hydrogen bonds where the indole N-H would typically act as a donor, which can be a critical factor in the binding to certain receptors. nih.gov

Influence of the Butanone Side Chain on Receptor Interactions

The butanone side chain at the C2 position of the indole ring is a key determinant of the molecule's interaction with receptors. Its length, the position of the carbonyl group, and any chemical modifications can significantly impact binding affinity and biological activity.

While specific studies on varying the acyl chain length for this compound are limited, extensive research on other classes of cannabimimetic indoles provides valuable insights. In many series of cannabinoid receptor ligands, the length of an alkyl side chain is a critical factor for receptor affinity. For N-alkyl indoles, a chain length of at least three carbons is often required for high-affinity binding, with optimal activity frequently observed with a five-carbon chain. Extending the chain beyond a certain length, such as to a heptyl group, can lead to a significant decrease in binding affinity.

This relationship suggests that the binding pocket of the receptor has a specific size and shape that can accommodate an alkyl chain of a certain length to maximize favorable hydrophobic interactions. It is plausible that a similar structure-activity relationship exists for the 2-acyl chain of this compound and its analogs.

The following table presents data from a study on N-alkyl indole analogs, demonstrating the effect of chain length on cannabinoid receptor (CB1 and CB2) binding affinity.

| N-Alkyl Chain Length | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

| Methyl (1 carbon) | >1000 | >1000 |

| Propyl (3 carbons) | 52.3 | 89.1 |

| Butyl (4 carbons) | 15.8 | 33.5 |

| Pentyl (5 carbons) | 9.0 | 2.9 |

| Hexyl (6 carbons) | 12.5 | 4.8 |

| Heptyl (7 carbons) | 110.2 | 98.7 |

This data is for N-alkyl indole analogs and is presented to illustrate the principle of chain length dependency on receptor affinity.

The carbonyl group of the butanone side chain is a key pharmacophoric feature, likely participating in crucial hydrogen bonding or polar interactions within the receptor binding site. Its position is therefore critical for optimal receptor engagement. Moving the carbonyl group along the acyl chain would alter the geometry of these potential interactions and likely have a significant impact on biological activity.

Conformational Analysis and its Implications for Molecular Interactions

The key rotatable bonds that define the conformation of this molecule are the bond between the indole C2 position and the carbonyl carbon, and the bonds within the butanone side chain. The orientation of the butanone chain relative to the indole ring is of particular importance. The presence of the methyl group at the C3 position can impose steric constraints, influencing the preferred dihedral angle between the plane of the indole ring and the plane of the acyl group.

Molecular modeling and computational chemistry techniques are valuable tools for predicting the low-energy conformations of such molecules. These studies can help to understand which spatial arrangement of the pharmacophoric groups is most favorable for receptor binding. For instance, calculations may reveal whether a planar or a non-planar conformation between the indole ring and the butanone side chain is energetically preferred. This preferred conformation would then be hypothesized to be the "bioactive conformation" that is recognized by the receptor. The interplay of steric hindrance from the C3-methyl group and electronic interactions will ultimately determine the conformational landscape of the molecule and its potential for effective molecular interactions.

Comparative SAR Studies with Other Indole-Keto and Indoleamine Derivatives

The SAR of this compound can be contextualized by comparing it with other classes of indole-containing compounds, such as indole-keto inhibitors of indoleamine 2,3-dioxygenase (IDO) and cannabimimetic aminoalkylindoles. nih.govnih.gov While the specific biological target of this compound is not explicitly detailed in the provided context, comparisons can be drawn based on common structural motifs and their influence on activity in related series.

For instance, in the development of keto-indole derivatives as IDO inhibitors, the nature and position of substituents on the indole ring, as well as the composition of the keto-acyl group, are critical determinants of inhibitory potency. nih.govuliege.be A virtual screening and subsequent SAR study of keto-indoles revealed that these compounds can exhibit uncompetitive inhibition profiles. nih.gov This suggests that the binding of these inhibitors is influenced by the substrate's interaction with the enzyme.

In the realm of cannabimimetic indoles, the substitution pattern on the indole core significantly impacts affinity and selectivity for cannabinoid receptors CB1 and CB2. nih.govresearchgate.net For example, 1-alkyl-3-(1-naphthoyl)indoles have been extensively studied, with variations in the N1-alkyl chain and the group at the 3-position modulating receptor affinity and selectivity. researchgate.net Some analogs exhibit high affinity for the CB1 receptor, while others are highly selective for the CB2 receptor. researchgate.net The presence of a carbonyl moiety in these aminoalkylindoles is considered important for agonist activity at the CB1 receptor, potentially through hydrogen-bonding interactions. nih.gov

When comparing this compound to these classes, several structural features are noteworthy. The presence of a methyl group at the N1 and C3 positions of the indole ring in this compound is a key differentiator. In many cannabimimetic indoles, the N1-position is often occupied by a longer alkyl chain, such as a pentyl group, which is known to influence receptor affinity. nih.gov The C3 position in many active indole derivatives is often the point of attachment for a larger aromatic or lipophilic group, such as a naphthoyl or adamantyl group, which contributes significantly to receptor binding. researchgate.netnih.gov In contrast, the C2-butanoyl group in the target compound places the keto functionality at a different position relative to the indole core compared to the more common 3-acylindoles.

The following table provides a comparative overview of key structural features and their general impact on activity in related indole series.

| Feature | This compound | Cannabimimetic Indoles (e.g., JWH-018) | Keto-Indole IDO Inhibitors | General SAR Observations |

| Indole N1-Substitution | Methyl | n-Pentyl | Various (H, alkyl) | Longer alkyl chains often enhance affinity for cannabinoid receptors. nih.gov |

| Indole C3-Substitution | Methyl | Naphthoyl | Often unsubstituted or part of a larger ring system | A bulky, lipophilic group at C3 is often crucial for high affinity at cannabinoid receptors. researchgate.net |

| Acyl Group Position | C2 | C3 | C3 or other positions | The position of the acyl group dictates the orientation of the molecule within the binding pocket. |

| Acyl Group Composition | Butanoyl | Naphthoyl | Various aryl/heteroaryl ketones | The nature of the acyl group significantly influences potency and selectivity. nih.gov |

Application of Ligand Efficiency Metrics in SAR Optimization

Ligand efficiency (LE) metrics are valuable tools in drug discovery for optimizing lead compounds by relating the binding affinity of a molecule to its size. wikipedia.orgresearchgate.net These metrics help guide the selection of compounds that achieve high potency without excessive increases in molecular weight or lipophilicity, which can negatively impact pharmacokinetic properties. sciforschenonline.orgdaneshyari.com

The most common ligand efficiency metric is calculated as the binding energy per non-hydrogen atom (heavy atom count, HAC). wikipedia.org The formula for Ligand Efficiency is:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be derived from the inhibition constant, Ki, or IC50) and N is the number of non-hydrogen atoms. wikipedia.org A higher LE value is generally desirable, with a recommended value to be maintained above 0.3 during lead optimization. sciforschenonline.org

Another critical metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD). sciforschenonline.orgnih.gov It is calculated as:

LLE = pIC50 (or pKi) - logP (or logD)

A higher LLE indicates that a compound's potency is not solely driven by increasing lipophilicity. sciforschenonline.org An acceptable range for LLE is often considered to be between 5 and 7. sciforschenonline.org

In the context of optimizing a lead compound like this compound, these metrics would be applied as follows:

Initial Assessment: The LE and LLE of the initial compound would be calculated based on its measured potency and lipophilicity. This provides a baseline for the optimization campaign.

SAR-Guided Modifications: As analogs of this compound are synthesized by modifying, for example, the N1-methyl group, the C3-methyl group, or the butanoyl chain, the LE and LLE of each new compound would be determined.

Decision Making: The changes in LE and LLE would guide the subsequent synthetic efforts. For instance, if a modification leads to a significant increase in potency but a decrease in LE, it suggests that the added atoms are not contributing efficiently to binding. Similarly, if LLE remains constant or decreases as potency increases, it may indicate that the improved activity is primarily due to an undesirable increase in lipophilicity. sciforschenonline.org

The goal is to identify modifications that lead to an increase in both potency and ligand efficiency metrics, or at least maintain them within an acceptable range. researchgate.net This approach helps to avoid "molecular obesity" and ensures that the optimized compounds have a higher probability of possessing favorable drug-like properties. sciforschenonline.org

The following table illustrates a hypothetical application of these metrics in the optimization of a lead compound.

| Compound | Modification | pIC50 | HAC | logP | LE | LLE | Assessment |

| Lead | - | 6.0 | 18 | 3.5 | 0.33 | 2.5 | Baseline |

| Analog 1 | Increased chain length | 6.5 | 20 | 4.2 | 0.33 | 2.3 | Potency gain is offset by increased lipophilicity; LLE decreased. |

| Analog 2 | Added polar group | 6.3 | 19 | 3.1 | 0.33 | 3.2 | Modest potency gain, but improved LLE due to lower lipophilicity. |

| Analog 3 | Optimized interaction | 7.0 | 19 | 3.6 | 0.37 | 3.4 | Significant potency gain with improved LE and LLE; a promising candidate. |

By systematically applying these metrics, medicinal chemists can more effectively navigate chemical space to identify potent and developable drug candidates based on the this compound scaffold.

Biological Activity Profiling in Preclinical Research Models

In Vitro Cellular Activity Assessment

While direct cytotoxic data for 1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE is not extensively documented, the broader class of indole (B1671886) and indanone derivatives has demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines.

Structurally related compounds have shown notable activity. For instance, the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which shares the butanone moiety, exhibits complex effects on cell viability. At high concentrations (100-200 µg/ml), NNK was found to be significantly toxic to rat tracheal epithelial (RTE) cells. nih.gov Conversely, at lower concentrations, it has been observed to stimulate the proliferation of colon cancer cell lines like HT-29. nih.gov

Other studies on different indanone derivatives have reported potent anticancer properties. These compounds are recognized as a class for their potential as anticancer agents. beilstein-journals.org For example, certain indanone derivatives have been shown to induce apoptosis in multidrug-resistant cancer cells, highlighting a mechanism that could be crucial for overcoming resistance in cancer therapy.

The table below summarizes the cytotoxic activity of a related butanone derivative, NNK, on a specific cell line.

| Compound | Cell Line | Effect | Concentration |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Rat Tracheal Epithelial (RTE) | Significant Toxicity | 100-200 µg/ml |

This table presents data on a structurally related compound to infer potential activity, not direct data for this compound.

Indole and indanone derivatives are widely recognized for their anti-inflammatory properties. beilstein-journals.orgnih.gov Research on various synthetic indole compounds has demonstrated their ability to modulate key inflammatory pathways. For example, some indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov

One area of investigation for related structures is the inhibition of nitric oxide (NO) and interleukin (IL)-8 production in lipopolysaccharide (LPS)-stimulated cells. In studies on compounds derived from Vitex rotundifolia, certain molecules demonstrated strong inhibition of NO production in RAW264.7 macrophage cells and IL-8 in HT-29 cells. mdpi.com Another study on 2-benzylidene-1-indanone (B110557) derivatives showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release in LPS-stimulated macrophages. scienceopen.com

A related nitrosamine, NNK, has been shown to modulate cytokine release in U937 human macrophages. Specifically, activated NNK induces the release of TNF while inhibiting the synthesis of IL-10 and IL-6. nih.gov This dual activity highlights the complex immunomodulatory effects that this class of compounds can possess.

The table below shows the inhibitory effects of selected 2-benzylidene-1-indanone derivatives on cytokine release in LPS-stimulated macrophages. scienceopen.com

| Compound Derivative | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |

| 4d (4-hydroxy, 3-methoxy substitution) | 83.73% | 69.28% |

| 4e (2', 3'-methoxy substitution) | 67.94% | 34.35% |

| 4f (2', 4'-methoxy substitution) | 43.28% | 26.47% |

This table illustrates the anti-inflammatory potential of the broader indanone class, providing context for the potential activity of this compound.

The indole scaffold is a core component of many compounds with antiviral activity. nih.gov Derivatives of the indanone and indole class have shown efficacy against a range of viruses. beilstein-journals.org For instance, certain isoquinolone derivatives have demonstrated inhibitory activity against both influenza A and B viruses by suppressing the viral RNA replication step. nih.gov Other studies have focused on 1,2,3-triazole-containing derivatives which have shown the ability to suppress the reproduction of orthomyxoviruses, including H1N1 and H3N2 influenza strains. mdpi.com These compounds can act as virucidal agents, affecting extracellular virions and reducing the infectivity of the virus. mdpi.com

The indole and indanone chemical motifs are known for their broad-spectrum antimicrobial and antifungal activities. beilstein-journals.orgjocpr.com Synthetic derivatives are often screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Studies on various indole derivatives have reported promising activity against pathogens including Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.govnih.gov For example, spiroquinoline-indoline-dione derivatives have demonstrated notable antimicrobial effects against Enterococcus faecalis and S. aureus. nih.gov Similarly, certain 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives have been found to be active against E. coli, S. aureus, B. subtilis, and the fungus A. niger. researchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) values for selected spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives against various microbes. nih.gov

| Compound Derivative | MIC (µg/mL) vs. E. faecalis | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |

| 4b | 750 | 375 | >3000 |

| 4h | 375 | 750 | 1500 |

| 6h | 1500 | 375 | >3000 |

This data for related indole structures suggests the potential for this compound to exhibit antimicrobial properties.

The mechanism of action for many indole derivatives involves the modulation of key enzymes. The related compound NNK, for example, requires metabolic activation by cytochrome P450 (P450) enzymes to exert its biological effects. nih.govpsu.eduresearchwithrutgers.com Studies have shown that specific P450s, such as 2A1 and 2B1, are involved in its oxidative metabolism. nih.gov The inhibition of these enzymes can, in turn, reduce the bioactivation of NNK. nih.gov

In the context of inflammation, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. researchgate.net Chalcones, which are structurally related, are known to inhibit COX, thereby reducing inflammation. nih.gov Furthermore, some 3-alkenyl-oxindole derivatives have been designed as multi-kinase inhibitors, targeting enzymes such as VEGFRI/II/III, FGFRI/II/III, and PDGFR α/β, which are crucial in cancer cell proliferation. nih.gov

The table below shows the inhibitory effect of phenethyl isothiocyanate (PEITC) on the metabolism of NNK by mouse lung microsomes, demonstrating enzyme inhibition. nih.gov

| PEITC Concentration in Diet | % Decrease in NNK Oxidation (Keto Aldehyde) | % Decrease in NNK Oxidation (Keto Alcohol) |

| 1 µmol/g | 13-27% | 13-27% |

| 3 µmol/g | 30-50% | 30-50% |

This table illustrates enzyme inhibition relevant to a structurally similar butanone, providing a potential model for the activity of this compound.

Indole-based compounds have been developed as ligands for a variety of receptors. For instance, synthetic indole cannabinoids featuring a 2′,2′-dimethylindan-5′-oyl group have been identified as high-affinity ligands for human cannabinoid type 2 (CB₂) receptors. nih.gov The CB₂ receptor is primarily expressed in immune cells and is a target for treating inflammation, pain, and neurological disorders. nih.gov

Another example is JNJ-5207787, a small molecule antagonist of the neuropeptide Y Y₂ receptor, which incorporates a dihydro-indole moiety. nih.gov This compound demonstrated high selectivity for the Y₂ receptor over other subtypes (Y₁, Y₄, and Y₅) in radioligand binding assays. nih.gov Such studies are critical for determining the specificity and potential therapeutic applications of new compounds.

The binding affinity of JNJ-5207787 for various neuropeptide Y receptors is detailed below. nih.gov

| Receptor Target | Binding Affinity (pIC₅₀) | Selectivity vs. Y₂ |

| Human Y₂ Receptor | 7.00 ± 0.10 | - |

| Rat Y₂ Receptor | 7.10 ± 0.20 | - |

| Human Y₁, Y₄, Y₅ Receptors | Not specified | >100-fold |

This data on a related indole derivative highlights the potential for this compound to act as a selective receptor ligand.

Mechanistic Studies at the Cellular and Molecular Level

No published studies were identified that specifically investigate the cellular and molecular mechanisms of this compound. Therefore, information regarding its effects on cell cycle, apoptosis, signal transduction, or DNA interaction is not available.

Investigation of Cell Cycle Perturbations and Apoptosis Induction in Cellular Models

There are no available scientific reports detailing the effects of this compound on cell cycle progression or its ability to induce apoptosis in any cellular models. Standard assays to determine such effects often involve techniques like flow cytometry to analyze DNA content and identify cell cycle phases (G0/G1, S, G2/M) or annexin (B1180172) V/propidium iodide staining to detect apoptotic cells. nih.gov

Elucidation of Signal Transduction Pathway Modulations

Information regarding the modulation of any signal transduction pathways by this compound is absent from the current scientific literature.

DNA Interaction and Adductomics Studies

No research has been published on the interaction of this compound with DNA or any related adductomics studies. Research into other butanone-containing compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), has shown the formation of DNA adducts, which are critical in mechanisms of carcinogenicity. nih.govnih.gov However, these findings are specific to NNK and cannot be extrapolated to the subject compound.

Pharmacological Studies in Animal Models

There is a lack of published pharmacological studies for this compound in any animal models.

Efficacy Evaluation in Disease-Specific Preclinical Models (e.g., cancer xenografts, inflammatory models, neurological models)

No efficacy data for this compound in any disease-specific preclinical models, including cancer xenografts, inflammatory models, or neurological models, is available in the scientific literature. While other novel indole derivatives have been evaluated in such models, showing, for example, inhibition of tumor growth in lung cancer xenografts, these results are compound-specific. nih.gov Similarly, various compounds are assessed in inflammatory and neurological pain models to determine potential therapeutic effects. nih.govmdpi.com

Pharmacokinetic and Pharmacodynamic Correlations in Animal Systems, including target occupancy and duration of action

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in animal systems have not been reported. PK studies typically characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies relate its concentration to the observed effect. nih.gov Without such studies, no information on parameters like target occupancy or duration of action is available.

Behavioral and Neurological Assessments in Animal Models

Extensive searches of scientific literature and preclinical research databases did not yield any specific studies on the anti-Parkinsonian activity or psychotropic investigations of the compound this compound. While the butanone moiety is present in some neurologically active compounds, and indole derivatives are a broad class of compounds with diverse biological activities, no publicly available data exists for this specific chemical entity in the context of behavioral and neurological assessments in animal models for Parkinson's disease or for the evaluation of psychotropic properties.

Therefore, no data tables or detailed research findings on its effects on motor function, catalepsy, or other relevant behavioral paradigms can be provided. The scientific community has not published any research that would fulfill the specific requirements of this section of the article.

Computational Chemistry and Molecular Modeling for Research

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as an indole (B1671886) derivative, might interact with the active site of a target protein. The process involves predicting the binding mode and affinity, often expressed as a binding energy score.

Research on various indole-containing compounds demonstrates their interaction with a range of protein targets. Docking studies reveal that these interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov For instance, studies on similar heterocyclic scaffolds based on an indole moiety show that the indole ring often participates in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the protein's active site. researchgate.net The carbonyl group present in the butanone chain of the target compound is a potential hydrogen bond acceptor, a common feature observed in the docking of related molecules. nih.gov

| Indole Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Indolyl-Chalcones | PfDHFR-TS | -7.53 | PHE 58, ILE 112, LEU 119 | Pi-Stacking, Hydrophobic |

| Indole-based Glyoxylamides | S. aureus DNA Gyrase | -8.5 | ASP 81, GLY 85 | Hydrogen Bond |

| Thiazolidine-Indoles | Bacterial MurC Ligase | -11.5 | ARG 37, LYS 158 | Hydrogen Bond, Hydrophobic |

| 4-Aminoquinolines with Indole | P. falciparum DHFR-TS | -163.6 | SER 108, ASP 54 | Hydrogen Bond |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(1,3-dimethyl-1H-indol-2-yl)-1-butanone, DFT calculations can optimize the molecular geometry to its lowest energy state and predict a wide range of electronic properties. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G**, which provide a balance of accuracy and computational cost. researchgate.netnih.gov

DFT studies yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. bhu.ac.in Furthermore, electronic properties such as dipole moment, ionization potential, and electron affinity can be calculated to understand the molecule's polarity and reactivity. bhu.ac.in Total density of states (TDOS) analysis, derived from DFT, can also be employed to study the contributions of molecular orbitals. nih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Optimized Energy | Varies (Hartrees) | Indicates the most stable molecular conformation. |

| Dipole Moment | ~4.8 Debye | Measures the overall polarity of the molecule. bhu.ac.in |

| C=O Bond Length | ~1.23 Å | Characterizes the carbonyl group bond. |

| C-N (indole ring) Bond Angle | ~108-110° | Defines the geometry of the indole scaffold. |

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. nih.gov It maps the electrostatic potential, which is useful for identifying regions prone to electrophilic and nucleophilic attack. chemrxiv.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For indole-butanone structures, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a hydrogen bond acceptor site. chemrxiv.org

| Analysis | Parameter | Typical Finding/Value | Interpretation |

|---|---|---|---|

| FMO | HOMO Energy | ~ -5.3 eV | Energy of the outermost electron-donating orbital. malayajournal.org |

| LUMO Energy | ~ -1.3 eV | Energy of the lowest electron-accepting orbital. malayajournal.org | |

| HOMO-LUMO Gap (Egap) | ~ 4.0 eV | Indicates high chemical stability and low reactivity. malayajournal.org | |

| MEP | Negative Potential Region (Vmin) | Located on the carbonyl oxygen atom | Identifies the primary site for electrophilic attack and hydrogen bonding. chemrxiv.org |

| Positive Potential Region (Vmax) | Located on hydrogen atoms | Identifies sites susceptible to nucleophilic attack. bhu.ac.in |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov Developing a QSAR model involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. nih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target. The model's predictive power is assessed using statistical parameters such as the correlation coefficient (r²) and the cross-validation coefficient (q²). nih.gov Such models are invaluable for predicting the activity of newly designed compounds and prioritizing them for synthesis and testing. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and charge distribution. |

| Topological | Wiener Index | Molecular branching and size. |

| Physicochemical | LogP | Lipophilicity or hydrophobicity. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability. |

In Silico ADME Prediction for Research Compound Prioritization and Lead Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. mdpi.com These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles, saving time and resources. researchgate.net Various online tools and software packages are available to predict properties based on a molecule's structure.

Key predicted parameters include human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and inhibition of cytochrome P450 (CYP) enzymes. mdpi.commdpi.com For instance, rules like Lipinski's Rule of Five are used as a preliminary filter for oral bioavailability. mdpi.com Predicting whether a compound is a substrate or inhibitor of transporters like P-glycoprotein (P-gp) is also crucial, as this can affect drug distribution and efficacy. researchgate.net

| ADME Parameter | Predicted Property | Implication for Drug Development |

|---|---|---|

| Absorption | High intestinal absorption | Good potential for oral bioavailability. mdpi.com |

| Distribution | Likely to cross Blood-Brain Barrier | Potential for CNS activity. mdpi.com |

| Metabolism | Potential inhibitor of CYP3A4 | Risk of drug-drug interactions. mdpi.com |

| Excretion | Low total clearance | Longer half-life in the body. mdpi.com |

| Drug-Likeness | Complies with Lipinski's Rule | Favorable physicochemical properties for an oral drug. mdpi.com |

Emerging Research Avenues and Translational Opportunities Preclinical Focus

Design and Synthesis of Next-Generation Indole-Butanone Scaffolds with Enhanced Selectivity

There is no published research on the design and synthesis of next-generation scaffolds derived from 1-(1,3-dimethyl-1H-indol-2-yl)-1-butanone.

Exploration of Novel Biological Targets and Mechanistic Pathways

Specific biological targets and mechanistic pathways for this compound have not been identified in the available scientific literature.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research for Comprehensive Compound Profiling

There are no published studies detailing the use of proteomics, metabolomics, or other omics technologies for the preclinical profiling of this compound.

Advancements in Analytical Techniques for Detection in Complex Biological Matrices

No specific analytical techniques for the detection of this compound in complex biological matrices have been described in the literature.

Sustainable and Scalable Synthetic Pathways for Research Production and Future Development

There is no available information on the development of sustainable and scalable synthetic pathways for this compound.

Q & A

Q. Advanced Research Focus

- DFT calculations : Gaussian or ORCA software models transition states for ketone reactions (e.g., Grignard additions).

- Natural Bond Orbital (NBO) analysis : Identifies charge distribution at the carbonyl carbon, predicting nucleophilic attack sites .

- Solvent effects : COSMO-RS simulations account for solvent polarity in reaction feasibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.